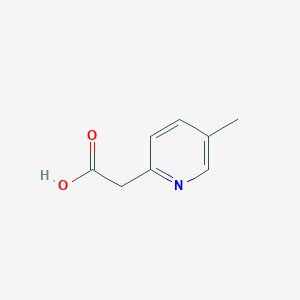

2-(5-Methylpyridin-2-yl)acetic acid

Description

2-(5-Methylpyridin-2-yl)acetic acid (CAS 848093-05-0) is a pyridine derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . Key physical properties include a density of 1.196 g/cm³, a boiling point of 294.1°C, and a flash point of 131.6°C . It is widely used in pharmaceutical and chemical research, particularly as a precursor or intermediate in drug discovery. The compound is available in high purity (≥95%) for laboratory applications .

Properties

IUPAC Name |

2-(5-methylpyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-2-3-7(9-5-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHTUJMBDHMENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597761 | |

| Record name | (5-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848093-05-0 | |

| Record name | (5-Methylpyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C8H9NO2

Molecular Weight : 153.16 g/mol

Structure : The compound features a pyridine ring substituted with a methyl group and an acetic acid moiety, which contributes to its biological properties.

Chemistry

- Building Block for Synthesis : 2-(5-Methylpyridin-2-yl)acetic acid serves as a versatile building block in organic synthesis. It is used to create more complex molecules and as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

- Antimicrobial Activity : The compound has been studied for its antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism may involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Preliminary studies suggest it could be beneficial for managing conditions characterized by chronic inflammation, such as arthritis.

Medicine

- Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound, particularly as a precursor for active pharmaceutical ingredients. Its potential use in drug development is supported by findings of its biological activity against various diseases, including diabetes management and neuroprotection .

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The minimum inhibitory concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

This data suggests its potential as a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity Study

In another investigation using a murine model of acute inflammation, mice treated with this compound exhibited reduced paw edema and lower levels of inflammatory markers compared to control groups. This indicates its potential role in managing inflammatory conditions.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals. Its unique properties allow it to participate in various chemical reactions, making it a valuable compound for industrial applications.

Mechanism of Action

The mechanism by which 2-(5-Methylpyridin-2-yl)acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Chlorinated Derivatives

- 2-(5-Chloropyridin-2-yl)acetic Acid (CAS 1000522-43-9): Molecular formula: C₇H₆ClNO₂; molecular weight: 171.58 g/mol. Used as a pharmaceutical intermediate .

- (5-Chloro-4-methyl-pyridin-2-yl)-acetic Acid (CAS 6212-33-5):

Amino-Substituted Analog

- 2-(5-Aminopyridin-2-yl)acetic Acid (CAS 415912-76-4): Molecular formula: C₇H₈N₂O₂; molecular weight: 152.15 g/mol. The amino group enables hydrogen bonding, improving solubility in polar solvents. Likely used in bioactive molecule design .

Methoxy-Substituted Analog

Functional Group Modifications

Ester Derivatives

- Ethyl 2-(6-Methylpyridin-2-yl)acetate (CAS 5552-83-0):

Potassium Salt

- Potassium 2-(5-Methylpyridin-2-yl)acetate (CAS 1956335-49-1): Molecular formula: C₈H₈KNO₂; molecular weight: 189.25 g/mol. Enhanced solubility in aqueous media compared to the free acid, ideal for in vivo studies .

Structural Hybrids and Complex Derivatives

- 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid :

Research Implications

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase the acidity of the acetic acid moiety, while electron-donating groups (e.g., CH₃, OCH₃) stabilize the pyridine ring .

- Biological Activity: Amino and chloro derivatives show promise in targeting enzymes or receptors via specific interactions, whereas ester forms improve pharmacokinetics .

- Material Science : Bulky substituents (e.g., cyclohexyl, benzofuran) enable tailored crystal structures for optoelectronic applications .

Biological Activity

2-(5-Methylpyridin-2-yl)acetic acid, a compound featuring a pyridine ring and an acetic acid moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, synthesis, and potential applications in drug development.

The molecular formula of this compound is C8H9NO2, with a molecular weight of 153.16 g/mol. The structure includes a pyridine ring, which is known for conferring various biological activities to compounds.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyridine have been shown to selectively inhibit bacterial growth, particularly against Chlamydia species. This suggests that this compound may also possess similar properties, warranting further investigation into its efficacy against various pathogens .

Neuropharmacological Effects

The presence of the pyridine ring in this compound positions it as a candidate for neurological studies. Compounds containing pyridine derivatives have been explored for their roles in modulating neurotransmitter systems and exhibiting antipsychotic effects . The potential for this compound to influence pathways related to schizophrenia and other neuropsychiatric disorders is an area ripe for exploration.

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving pyridine derivatives. Its unique substitution pattern may lead to distinct biological properties, making it an attractive target for further synthetic modification and optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.